molecular formula C17H15BrO4 B11929371 Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate

Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate

Cat. No.: B11929371
M. Wt: 363.2 g/mol
InChI Key: DZOVXWQFLLBJPL-UHFFFAOYSA-N
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Description

Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate (CAS 1186048-29-2) is a high-value organic building block primarily employed as a key intermediate in the synthesis of advanced Metal-Organic Frameworks (MOFs) . Its molecular structure, featuring both ester groups and a reactive bromomethyl moiety, allows for further functionalization and incorporation into complex coordination polymers, making it a crucial reagent for materials science research . With a molecular formula of C 17 H 15 BrO 4 and a molecular weight of 363.20 g/mol, this compound is typically supplied as a powder . Researchers can source it in various purities, including 95% and 99%, and in sizes ranging from 100mg to 1g and beyond, with options for custom particle size customization . Safety and Handling: This compound requires careful handling. It is classified with the signal word "Danger" and carries hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Appropriate personal protective equipment should be worn. Please consult the Safety Data Sheet (SDS) before use. Storage: For long-term stability, it is recommended to store this compound under an inert atmosphere at 2-8°C . Some suppliers note that storage at room temperature in an airtight, light-protected container is also acceptable . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, or for administration to humans or animals.

Properties

Molecular Formula

C17H15BrO4

Molecular Weight

363.2 g/mol

IUPAC Name

methyl 3-(bromomethyl)-4-(4-methoxycarbonylphenyl)benzoate

InChI

InChI=1S/C17H15BrO4/c1-21-16(19)12-5-3-11(4-6-12)15-8-7-13(17(20)22-2)9-14(15)10-18/h3-9H,10H2,1-2H3

InChI Key

DZOVXWQFLLBJPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(bromomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylate typically involves the bromination of a suitable biphenyl precursor followed by esterification. One common method involves the bromination of 2,2’-dimethyl-1,1’-biphenyl using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting bromomethyl derivative is then subjected to esterification with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of dimethyl 2-(bromomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination and esterification steps are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(bromomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent used for ester reduction.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include primary alcohols.

Scientific Research Applications

Applications in Organic Synthesis

  • Building Block for Complex Molecules :
    • Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate serves as a versatile building block in the synthesis of more complex organic molecules. Its bromomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Synthesis of Metal-Organic Frameworks (MOFs) :
    • The compound has potential applications in the development of metal-organic frameworks. MOFs are porous materials composed of metal ions coordinated to organic ligands. The biphenyl structure provides rigidity and stability, which is advantageous for creating robust frameworks with high surface areas.
  • Reagents in Chemical Reactions :
    • It can act as a reagent in various chemical reactions, including cross-coupling reactions and as a precursor for other functionalized biphenyl derivatives. The ability to modify the bromomethyl group enhances its utility in synthetic organic chemistry.

Applications in Materials Science

  • Polymer Chemistry :
    • This compound can be used to synthesize polymers with specific properties. The biphenyl moiety contributes to the thermal and mechanical stability of the resulting polymers.
  • Dyes and Pigments :
    • Given its structural characteristics, this compound may also find applications in dye chemistry where biphenyl derivatives are known for their color properties and stability under light exposure.
  • Nanotechnology :
    • The compound's ability to form stable complexes with metals makes it a candidate for applications in nanotechnology, particularly in creating nanoscale materials with tailored electronic properties.

Case Study 1: Synthesis of Functionalized Biphenyl Derivatives

A research study demonstrated the successful use of this compound as a precursor for synthesizing various functionalized biphenyl derivatives through nucleophilic substitution reactions. The results indicated high yields and selectivity towards desired products, showcasing its effectiveness as a synthetic intermediate .

Case Study 2: Development of Metal-Organic Frameworks

In another study focused on materials science, researchers utilized this compound to construct metal-organic frameworks that exhibited exceptional gas adsorption properties. The frameworks demonstrated potential applications in gas storage and separation technologies .

Mechanism of Action

The mechanism of action of dimethyl 2-(bromomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The ester groups can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols. The biphenyl core provides structural rigidity and stability to the molecule, making it suitable for various applications.

Comparison with Similar Compounds

Dimethyl 2-Nitro-[1,1'-Biphenyl]-4,4'-Dicarboxylate

  • Structure: Nitro (-NO2) group at the 2-position.
  • Synthesis: Nitration of dimethyl biphenyl-4,4'-dicarboxylate using concentrated HNO3/H2SO4 (85% yield, ).
  • Applications: Intermediate for amino derivatives via reduction (e.g., catalytic hydrogenation to dimethyl 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylate, ). The nitro group’s electron-withdrawing nature stabilizes negative charges, aiding in MOF ligand design ().

Dimethyl 2-Amino-[1,1'-Biphenyl]-4,4'-Dicarboxylate

  • Structure: Amino (-NH2) group at the 2-position.
  • Synthesis : Reduction of the nitro derivative using Pd/C and H2 (90% yield, ).
  • Applications: Precursor for thiourea-functionalized derivatives (e.g., reaction with thiophosgene to form isothiocyanate intermediates, ). The amino group enables hydrogen bonding and coordination to metal ions in MOFs ().

Dimethyl 2-(Trifluoromethylsulfonyloxy)-[1,1'-Biphenyl]-4,4'-Dicarboxylate

  • Structure : Triflate (-OSO2CF3) group at the 2-position.
  • Synthesis : Derived from hydroxyl or bromo precursors via sulfonylation (85% yield, ).
  • Applications : Triflate acts as a leaving group in palladium-catalyzed cross-coupling reactions, useful in medicinal chemistry (e.g., stapled peptide synthesis, ).

Dimethyl 2,2'-Dinitro-[1,1'-Biphenyl]-4,4'-Dicarboxylate

  • Structure : Nitro groups at both 2- and 2'-positions.
  • Synthesis : Double nitration under acidic conditions ().
  • Applications: Potential for dual functionalization (e.g., reduction to diamino derivatives for porous MOFs, ).

Functional Group Reactivity and Stability

Substituent Electron Effect Reactivity Stability
Bromomethyl (-CH2Br) Weakly electron-withdrawing Nucleophilic substitution (e.g., SN2), Suzuki coupling Sensitive to light/moisture
Nitro (-NO2) Strongly electron-withdrawing Reduction to amines, electrophilic substitution Stable under acidic conditions
Amino (-NH2) Electron-donating Acylation, thiourea formation Oxidizes in air; requires protection
Triflate (-OSO2CF3) Strongly electron-withdrawing Cross-coupling reactions Hydrolyzes slowly in aqueous media

MOF Ligand Design

  • Nitro/Amino Derivatives: Used in MOFs for gas storage (CO2, CH4) due to tunable pore size and functional groups ().
  • Bromomethyl Derivative: Potential cross-linker for post-synthetic modification (PSM) in MOFs, analogous to brominated bipyridine ligands ().

Pharmaceutical Intermediates

  • Thiourea Derivatives : Exhibit antimicrobial activity ().
  • Bromomethyl Group : Serves as a handle for attaching bioactive moieties (e.g., in α-联苯双酯 analogs for hepatitis treatment, ).

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Synthetic Yield
Dimethyl 2-(Bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate C17H15BrO4 ~397.2 Bromomethyl Not reported
Dimethyl 2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylate C16H13NO6 315.28 Nitro 85% ()
Dimethyl 2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylate C16H15NO4 285.29 Amino 90% ()
Dimethyl 2-(Trifluoromethylsulfonyloxy)-[1,1'-biphenyl]-4,4'-dicarboxylate C17H14F3O7S 419.0 Triflate 85% ()

Research Findings and Trends

  • MOF Functionalization: Bromomethyl and amino derivatives are pivotal in creating MOFs with tailored porosity and reactivity ().
  • Antimicrobial Activity: Thiourea derivatives derived from amino precursors show MIC values <10 µg/mL against S. aureus and C. albicans ().
  • Synthetic Efficiency : High yields (>85%) are achievable for nitro and triflate derivatives, underscoring their practicality in scale-up ().

Biological Activity

Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate is a chemical compound with potential applications in organic synthesis and materials science. Its structure includes a bromomethyl group attached to a biphenyl framework, along with two ester functionalities. This article explores its biological activity, focusing on antimicrobial properties, potential metabolic interactions, and comparisons with structurally similar compounds.

  • Molecular Formula : C17_{17}H15_{15}BrO4_4
  • Molecular Weight : 363.20 g/mol
  • CAS Number : 1186048-29-2

Comparative Analysis

A comparison of this compound with related compounds highlights its unique features and potential applications:

Compound NameCAS NumberSimilarityUnique Features
Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate792-74-50.98Lacks bromomethyl group; simpler structure
Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate55676-77-20.93Different positioning of carboxylic groups
Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate393522-78-61.00Hydroxymethyl substitution instead of bromine
Diethyl naphthalene-2,6-dicarboxylate15442-73-60.93Naphthalene core instead of biphenyl

This table illustrates that while this compound shares structural characteristics with these compounds, its unique bromomethyl group and specific arrangement of carboxylic acid functionalities set it apart for specialized applications in synthesis and materials science.

Case Studies and Research Findings

Research on structurally similar compounds supports the hypothesis that brominated biphenyl derivatives can exhibit lower cytotoxicity compared to their non-brominated counterparts. Studies have shown that brominated compounds often retain or enhance biological activity while reducing toxicity profiles .

For example:

  • A study on antimicrobial activity revealed that certain brominated derivatives displayed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) as low as 100 µg/mL for effective compounds .

Q & A

Q. What are the standard protocols for synthesizing dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a modified procedure uses (4-(methoxycarbonyl)phenyl)boronic acid and 4-bromo-2,6-diisopropylaniline with Pd(PPh₃)₄ as a catalyst in a dioxane/H₂O solvent system under nitrogen at 95°C for 48 hours . Post-reaction purification via column chromatography (petroleum ether/ethyl acetate eluent) ensures product isolation. Bromination steps may follow to introduce the bromomethyl group, as seen in analogous bipyridine derivatives .

Q. What characterization techniques are essential for verifying the compound’s structure?

Key methods include:

  • NMR spectroscopy : To confirm substitution patterns and functional groups.
  • X-ray crystallography : Critical for resolving stereochemistry and solid-state packing, as demonstrated in crystallographic studies of related biphenyl carboxylates .
  • Mass spectrometry : Validates molecular weight and bromine isotope patterns.

Q. How should researchers handle safety concerns during synthesis?

Safety data sheets (SDS) classify biphenyl carboxylates as skin/eye irritants (GHS07). Use tightly sealed goggles, gloves, and fume hoods. Avoid inhalation; consult SDS for emergency measures (e.g., CHEMTREC: +1-800-424-9300) .

Advanced Research Questions

Q. How can the bromomethyl group in this compound be leveraged for functionalizing metal-organic frameworks (MOFs)?

The bromomethyl moiety serves as a reactive site for post-synthetic modification (PSM) in MOFs. For example, nucleophilic substitution with thiourea or amines can introduce functional groups into MOF pores, enhancing gas adsorption or catalytic properties . Such strategies are critical for tailoring MOFs for applications like CO₂ capture .

Q. What experimental strategies address contradictions in crystallographic data for biphenyl derivatives?

Discrepancies in crystal structures (e.g., bond angles, packing motifs) may arise from solvent polarity or crystallization conditions. To resolve these:

  • Compare multiple datasets (e.g., vs. 2).
  • Perform density functional theory (DFT) calculations to validate observed vs. predicted geometries.
  • Use temperature-dependent crystallography to assess thermal motion effects .

Q. How can the reaction yield of bromomethyl-substituted biphenyls be optimized?

Key factors include:

  • Catalyst loading : Adjust Pd(PPh₃)₄ concentrations (e.g., 2 mol% in ).
  • Solvent systems : Optimize dioxane/H₂O ratios to balance reactivity and solubility.
  • Purification : Replace column chromatography with recrystallization for scalable synthesis .

Q. What mechanistic insights explain competing pathways in bromomethylation reactions?

Bromination may proceed via radical or electrophilic pathways depending on the initiator (e.g., NBS vs. Br₂). Monitor intermediates using LC-MS and kinetic studies. For example, highlights debromination side-reactions requiring careful control of stoichiometry and reaction time.

Q. How does the biphenyl core influence photophysical properties in functionalized derivatives?

The conjugated biphenyl system enables π-π* transitions, tunable via substituents. For hydroxylated analogs (e.g., H₂(BPDC-OH) in ), intramolecular hydrogen bonding red-shifts absorption spectra, relevant for photocatalysis or sensing applications.

Q. What computational tools are recommended for modeling biphenyl-based ligand interactions?

  • Molecular docking : Predict binding affinities for MOF-metal nodes.
  • Periodic DFT : Simulate MOF stability and porosity.
  • Molecular dynamics (MD) : Assess solvent effects on ligand conformation .

Q. How can scalability challenges in biphenyl carboxylate synthesis be mitigated?

Adopt continuous flow chemistry (e.g., ) to enhance reproducibility and reduce reaction times. For bromination steps, use automated syringe pumps to control reagent addition and minimize exothermic hazards .

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